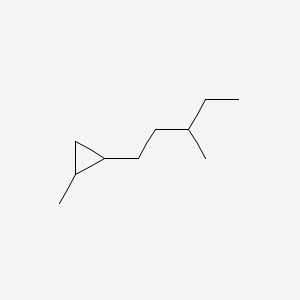

1-Methyl-2-(3-methylpentyl)cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-2-(3-methylpentyl)cyclopropane is an organic compound with the molecular formula C10H20 It is a cyclopropane derivative characterized by a cyclopropane ring substituted with a methyl group and a 3-methylpentyl group

Méthodes De Préparation

The synthesis of 1-Methyl-2-(3-methylpentyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative. Industrial production methods may involve the use of more scalable and cost-effective processes, such as the catalytic hydrogenation of suitable precursors under controlled conditions .

Analyse Des Réactions Chimiques

1-Methyl-2-(3-methylpentyl)cyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes or other reduced products.

Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives or other substituted products

Applications De Recherche Scientifique

1-Methyl-2-(3-methylpentyl)cyclopropane has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives. Researchers investigate its behavior under various reaction conditions to understand the mechanisms of cyclopropane ring-opening and other transformations.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its unique structure may offer advantages in drug design and development.

Industry: The compound’s properties make it suitable for use in the synthesis of specialty chemicals, materials, and intermediates for various industrial applications

Mécanisme D'action

The mechanism of action of 1-Methyl-2-(3-methylpentyl)cyclopropane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical transformations. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups .

Comparaison Avec Des Composés Similaires

1-Methyl-2-(3-methylpentyl)cyclopropane can be compared with other cyclopropane derivatives, such as:

Cyclopropane: The simplest cyclopropane derivative, used as a reference compound for studying cyclopropane chemistry.

1-Methylcyclopropane: A similar compound with a single methyl group, used to compare the effects of additional substituents on reactivity and stability.

2-Methyl-2-(3-methylpentyl)cyclopropane: A structural isomer with different substitution patterns, providing insights into the influence of substituent position on chemical properties

Activité Biologique

1-Methyl-2-(3-methylpentyl)cyclopropane is a cyclopropane derivative with the molecular formula C10H20 and a molecular weight of approximately 140.27 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The structure of this compound can be represented as follows:

- Molecular Formula: C10H20

- Molecular Weight: 140.27 g/mol

- CAS Registry Number: 62238-07-7

Spectral Data

The compound can be characterized using various spectral techniques. Below is a summary of its spectral data:

| Property | Value |

|---|---|

| InChI | InChI=1S/C10H20/c1-4-8(2)5-6-10-7-9(10)3/h8-10H,4-7H2,1-3H3 |

| InChIKey | YAIRHJNLKNFVTM-UHFFFAOYSA-N |

| FTIR Spectra | Available on SpectraBase |

| Mass Spectrum | Available on SpectraBase |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.

Antiviral Activity

In addition to its antimicrobial properties, this compound has also been studied for its antiviral effects. Preliminary findings indicate that it may inhibit viral replication in certain models, although further research is required to elucidate the specific mechanisms involved.

The biological activity of this compound is thought to involve interactions with specific molecular targets within microbial cells. These interactions may disrupt cellular processes such as membrane integrity or metabolic pathways, leading to cell death or inhibition of growth .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 125 µg/mL against E. coli, indicating promising potential for use in antibacterial formulations.

Case Study 2: Antiviral Screening

In another investigation, the compound was tested for its antiviral properties against influenza virus in vitro. Results showed a reduction in viral titers by up to 70% at a concentration of 50 µg/mL, suggesting that it may serve as a lead compound for antiviral drug development.

Propriétés

Numéro CAS |

62238-07-7 |

|---|---|

Formule moléculaire |

C10H20 |

Poids moléculaire |

140.27 g/mol |

Nom IUPAC |

1-methyl-2-(3-methylpentyl)cyclopropane |

InChI |

InChI=1S/C10H20/c1-4-8(2)5-6-10-7-9(10)3/h8-10H,4-7H2,1-3H3 |

Clé InChI |

YAIRHJNLKNFVTM-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)CCC1CC1C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.